

Comparative Guide to the Analytical Validation of Monodes(N-carboxymethyl)valine Daclatasvir

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Monodes(N-carboxymethyl)valine	
	Daclatasvir	
Cat. No.:	B1144818	Get Quote

This guide provides a comparative overview of validated analytical methods suitable for the quantification of **Monodes(N-carboxymethyl)valine Daclatasvir**, a potential impurity of the antiviral drug Daclatasvir. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Daclatasvir.

Data Presentation: Comparison of Validated Analytical Methods

The following tables summarize the performance characteristics of different chromatographic methods that have been validated for the analysis of Daclatasvir and its related substances. While these methods may not have been specifically validated for "Monodes(N-carboxymethyl)valine Daclatasvir," their established performance for similar impurities provides a strong basis for their applicability.

Table 1: Comparison of HPLC and UPLC Method Performance

Parameter	Method 1: RP- HPLC[1][2]	Method 2: UPLC[3]	Method 3: RP- HPLC[4]
Linearity Range	10 - 50 μg/mL[1][2]	Not explicitly stated for impurities	1 - 5 μg/mL[4]
Correlation Coefficient (r²)	0.9998[1][2]	> 0.999	Not explicitly stated
Accuracy (% Recovery)	97.95% - 100.78%[1]	Not explicitly stated for impurities	99%[4]
Precision (%RSD)	Intraday: ± 0.3281, Interday: ± 0.8914[1]	< 3.07% for impurities[3]	Intraday: 0.364517%, Interday: 0.790937% [4]
Limit of Detection (LOD)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Limit of Quantification (LOQ)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Retention Time (Daclatasvir)	3.760 ± 0.01 min[1][2]	Not explicitly stated	3.0 ± 0.1 min[4]

Table 2: Alternative and Bioanalytical Methods

Method Type	Key Features	Application	Reference
UPLC-MS/MS	Rapid (1.2 min run time), high sensitivity, wide quantification range (5–4000 ng/ml).	Bioequivalence studies in human plasma.[5]	[Rezk et al., 2016][5]
HPLC-DAD	Stability-indicating, linearity range of 0.6- 60 µg/mL.[6]	Analysis of Daclatasvir in tablets and forced degradation studies. [6]	[Baker et al.][6]
HPTLC	Simultaneous determination of Sofosbuvir and Daclatasvir.[7]	Analysis of combination tablet formulations.[7]	[Saraya et al., 2018] [7]

Experimental Protocols

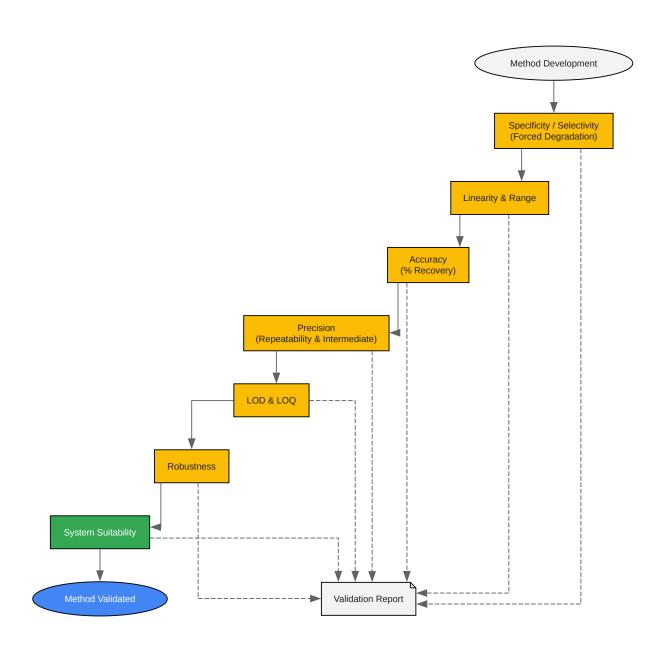
Below are detailed methodologies for representative validated analytical methods.

Method 1: Validated Stability-Indicating RP-HPLC Method[1][2]

- Instrumentation: Agilent 1100 HPLC with a variable wavelength detector.[1]
- Column: Hypersil C18 (dimensions not specified).[1][2]
- Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and 0.05% o-phosphoric acid in water.[1]
 [2]
- Flow Rate: 0.7 mL/min.[1][2]
- Detection Wavelength: 315 nm.[1]
- Column Temperature: 40 °C.[1]

- Injection Volume: Not specified.
- Run Time: 10 minutes.[1]

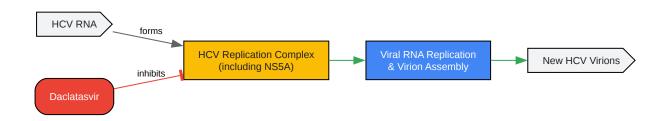
Method 2: Stability-Indicating UPLC Method for Impurities[3]


- Instrumentation: Waters ACQUITY UPLC H-Class system with a PDA detector.[3]
- Column: Waters ACQUITY BEH phenyl, 100 × 2.1 mm, 1.7-μm.[3]
- Mobile Phase A: 0.03 M sodium perchlorate with 0.002 M of 1-octanesulfonic acid sodium salt (pH 2.5 buffer).[3]
- Mobile Phase B: A 20:80 (v/v) mixture of 0.03 M sodium perchlorate with 0.02 M of 1octanesulfonic acid sodium salt (pH 2.5 buffer) and acetonitrile.[3]
- Flow Rate: 0.4 mL/min.[3]
- Detection Wavelength: 305 nm.[3]
- Injection Volume: Not specified.
- Run Time: 15 minutes.[3]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method as per ICH guidelines.


Click to download full resolution via product page

Caption: Workflow for analytical method validation.

Mechanism of Action of Daclatasvir

This diagram illustrates the inhibitory action of Daclatasvir on the Hepatitis C Virus (HCV) replication complex.

Click to download full resolution via product page

Caption: Daclatasvir's inhibition of HCV replication.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Validated Stability-Indicating RP-HPLC Method for Daclatasvir in Tablets PMC [pmc.ncbi.nlm.nih.gov]
- 2. dirjournal.org [dirjournal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and Validation of HPLC Method for Quantification of Daclatasvir in Pure and Solid Dosage Form [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability Indicating HPTLC Method for Sofosbuvir and Daclatasvir in Combination |
 International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN)
 [ijpsnonline.com]

• To cite this document: BenchChem. [Comparative Guide to the Analytical Validation of Monodes(N-carboxymethyl)valine Daclatasvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144818#validation-of-an-analytical-method-formonodes-n-carboxymethyl-valine-daclatasvir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com